molecular formula C20H20BrFN4O B2621700 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-47-2

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2621700
CAS No.: 1251590-47-2
M. Wt: 431.309
InChI Key: MAYQWFIKEZMVKI-UHFFFAOYSA-N
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Description

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic organic compound, and is substituted with bromo, fluoro, and amino groups, making it a versatile molecule for chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthyridine derivatives.

Scientific Research Applications

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and substituted aromatic compounds. Examples include:

Uniqueness

What sets 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific substitutions make it particularly useful for studying complex biochemical interactions and developing new materials.

Properties

IUPAC Name

4-(2-bromo-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(22)10-16(17)21/h6-11H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYQWFIKEZMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)Br)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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